

Comparative Kinase Selectivity Profiling of SB-633825 and Alternative Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB-633825

Cat. No.: B610716

[Get Quote](#)

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the kinase selectivity profile of **SB-633825** against a panel of alternative inhibitors targeting TIE2, LOK (STK10), and BRK (PTK6) kinases. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate chemical probes and potential therapeutic candidates.

SB-633825 is a potent, ATP-competitive inhibitor with high affinity for the tyrosine kinase TIE2, as well as the serine/threonine kinase LOK and the breast tumor kinase BRK. Its "relatively clean inhibition profile" has made it a valuable tool compound and a starting point for the development of more selective inhibitors.^{[1][2]} This guide presents a detailed analysis of its activity across the kinome in comparison to other inhibitors targeting its primary targets.

Kinase Inhibition Profile: A Comparative Analysis

The following table summarizes the inhibitory activity of **SB-633825** and selected alternative compounds against their primary kinase targets. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Compound	TIE2 IC50 (nM)	LOK (STK10) IC50 (nM)	BRK (PTK6) IC50 (nM)	Other Notable Targets (IC50 nM)	Reference
SB-633825	3.5	66	150	-	[3]
Rebastinib	0.058	-	-	c-ABL1 (0.7), TRKA (0.17), TRKB (0.42)	[4]
Ripretinib	Inhibits TIE2	-	-	KIT, PDGFRA, PDGFRB, VEGFR2, BRAF	[5]
SLK/STK10-IN-1	-	6.4 (STK10), 7.8 (SLK)	-	CLK2 (39), GSK3 α (14), GSK3 β (14)	[6][7]
Tilfrinib	-	-	3.15	Exhibits >1000-fold selectivity over a panel of other kinases	[8][9]

In-Depth Selectivity Profiles from Kinome Screening

For a comprehensive understanding of inhibitor selectivity, it is crucial to assess their activity against a broad panel of kinases. The data below, sourced from the Published Kinase Inhibitor Set (PKIS) screening, reveals the percentage of inhibition by **SB-633825** at a concentration of 100 nM across a diverse set of kinases. This provides a broader view of its off-target effects. A full kinome scan would ideally be presented for all compared compounds; however, publicly available comprehensive datasets for the alternatives are limited.

SB-633825 Kinome Scan Data (% Inhibition at 100 nM)

Kinase	% Inhibition
TIE2	>95%
LOK (STK10)	>90%
BRK (PTK6)	>80%
SLK	>80%
LTK	>70%
...	...
Numerous other kinases	<10%

Note: This is a representative subset of the full kinome scan data available in the supplementary materials of Elkins JM, et al. Nat Biotechnol. 2016.[1][2][10]

Experimental Methodologies

The determination of kinase inhibition profiles is critical for the characterization of small molecule inhibitors. A widely accepted and robust method for this purpose is the in vitro kinase assay.

In Vitro Kinase Assay Protocol (Representative)

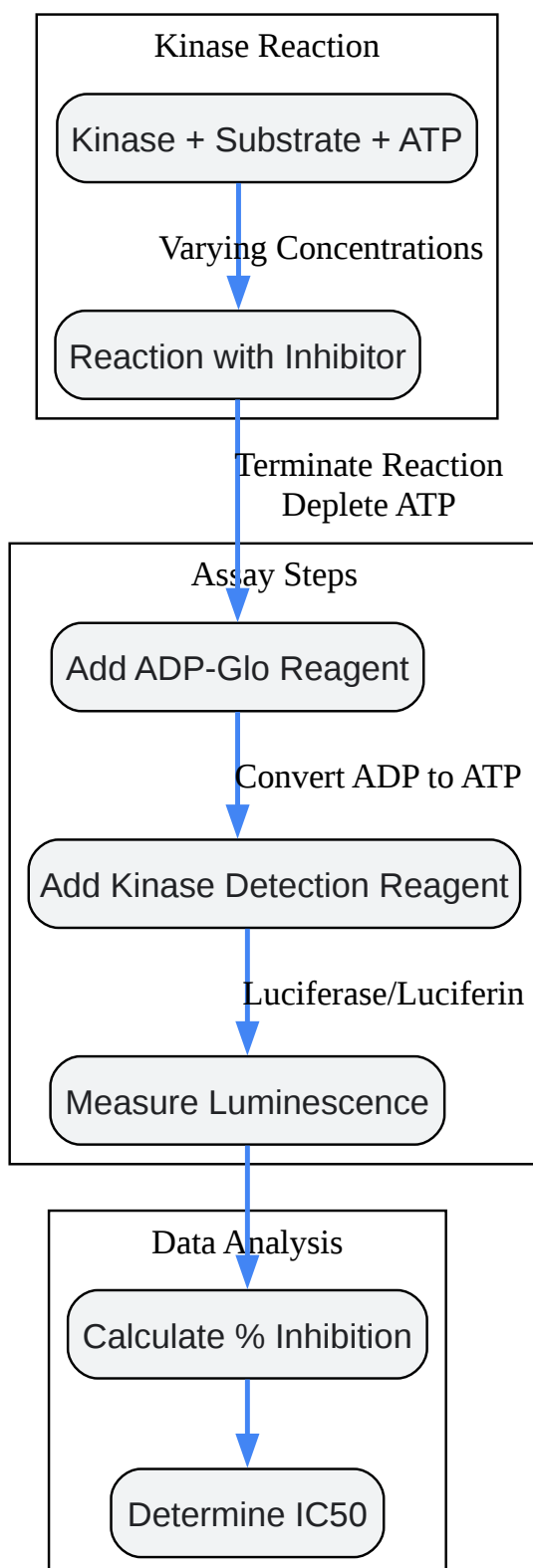
A common method for measuring kinase activity and inhibition is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

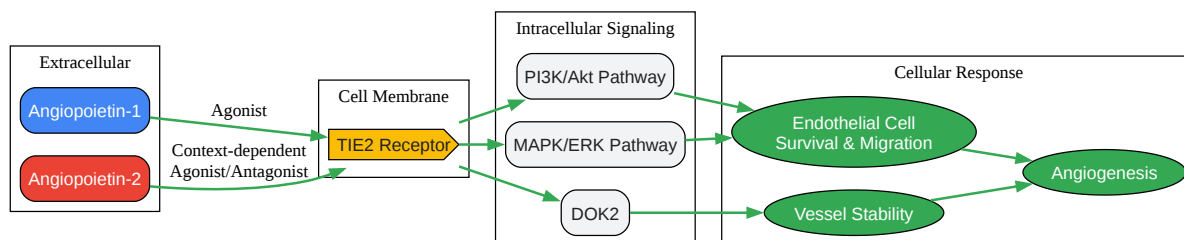
Workflow:

- **Kinase Reaction:** The kinase, its specific substrate, ATP, and the test inhibitor (at varying concentrations) are combined in a reaction buffer. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- **ATP Depletion:** An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

- **ADP to ATP Conversion:** A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.
- **Luminescence Detection:** The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the amount of ADP produced and thus, the kinase activity.
- **Data Analysis:** The luminescent signal is measured using a luminometer. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC₅₀ values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram of the Experimental Workflow:





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. scispace.com [scispace.com]
2. cdr.lib.unc.edu [cdr.lib.unc.edu]
3. ora.ox.ac.uk [ora.ox.ac.uk]
4. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
5. Kinase Chemogenomics — SGC-UNC [sgc-unc.org]
6. medchemexpress.com [medchemexpress.com]
7. file.medchemexpress.com [file.medchemexpress.com]
8. Tilfrinib | Src Kinases | Tocris Bioscience [tocris.com]
9. medchemexpress.com [medchemexpress.com]
10. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Comparative Kinase Selectivity Profiling of SB-633825 and Alternative Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610716#sb-633825-selectivity-profiling-against-kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com